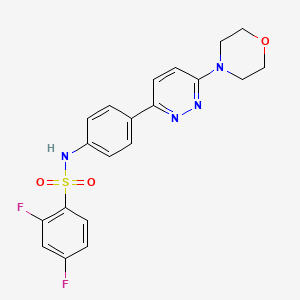
2,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, a morpholinopyridazinyl group, and two fluorine atoms attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the morpholinopyridazinyl group and the benzenesulfonamide group would likely have significant effects on the compound’s overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The benzenesulfonamide group, for example, might undergo reactions with bases or nucleophiles. The morpholinopyridazinyl group could also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the fluorine atoms and the morpholinopyridazinyl group, for instance, might affect these properties .科学的研究の応用
Therapeutic Applications in Idiopathic Pulmonary Fibrosis and Cough
The phosphatidylinositol 3-kinase inhibitors closely related to the compound have been evaluated for the treatment of idiopathic pulmonary fibrosis and cough. These inhibitors, including GSK-2126458, have shown potential based on in vitro data supporting their utility in these conditions, leading to the commencement of Phase I studies for idiopathic pulmonary fibrosis treatment (Norman, 2014).
Anti-Cancer Activity
A novel compound synthesized from morpholine-substituted β-diketone showed significant anti-breast cancer activity against MCF-7 breast cancer cell lines. Molecular docking studies suggested a favorable interaction with the estrogen receptor, indicating potential as an anti-breast cancer agent (Kumar et al., 2020).
Enzyme Inhibition for Therapeutic Applications
Several studies have synthesized and evaluated benzenesulfonamides for their enzyme inhibitory activities, particularly targeting carbonic anhydrase (CA) and acetylcholinesterase (AChE), which are relevant for conditions like glaucoma, neurological disorders, and cancer. Compounds showing potent inhibition against human cytosolic isoforms hCA I and II, as well as AChE, indicate their therapeutic potential in these areas. The novel sulfonamides displayed significant inhibitory profiles, suggesting their usefulness in designing drugs for treating diseases associated with these enzymes (Gul et al., 2016; Yamali et al., 2020; Lolak et al., 2020).
Molecular Docking and Structural Analysis
Investigations into the molecular docking and structural elucidation of novel sulfonamide derivatives have provided insights into their potential interactions with biological targets. These studies offer foundational knowledge for further drug development, highlighting the versatile applications of these compounds in medicinal chemistry (Demircioğlu et al., 2018; Ghorab et al., 2017).
Antimicrobial and Antioxidant Properties
Sulfonamide derivatives have been explored for their antimicrobial and antioxidant properties, demonstrating effectiveness against various bacterial and fungal strains. These findings underscore the potential of these compounds in developing new antimicrobial agents with added antioxidant benefits, contributing to their therapeutic versatility (Sarvaiya et al., 2019; Feng et al., 2021).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,4-difluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O3S/c21-15-3-7-19(17(22)13-15)30(27,28)25-16-4-1-14(2-5-16)18-6-8-20(24-23-18)26-9-11-29-12-10-26/h1-8,13,25H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEZQQBIPYFRQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[(4-Isobutylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2664989.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2664991.png)

![3-Benzyl-6-methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2664993.png)
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole](/img/structure/B2664995.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2664996.png)
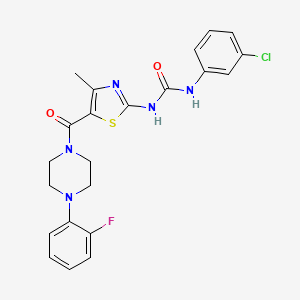
![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2665000.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-nitrobenzamide](/img/structure/B2665005.png)
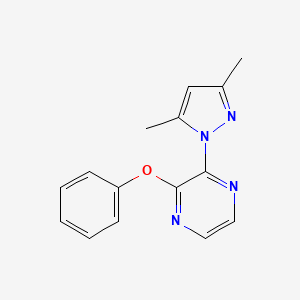
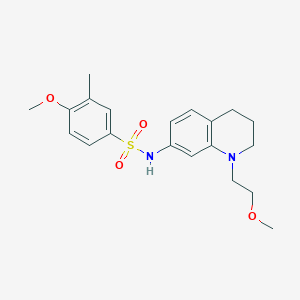
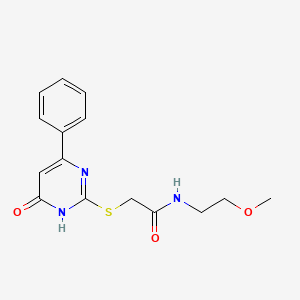
![Methyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2665009.png)
